Cas no 1145-93-3 (Diethyl 4-methoxybenzylphosphonate)

Diethyl 4-methoxybenzylphosphonate 化学的及び物理的性質
名前と識別子
-
- Diethyl 4-methoxybenzylphosphonate
- 4-Methoxybenzylphosphonic acid diethyl ester
- Diethyl (4-Methoxybenzyl)phosphonate
- (4-Methoxybenzyl)phosphonic Acid Diethyl Ester
- 1-(diethoxyphosphorylmethyl)-4-methoxybenzene
- 4-(Diethylphosphonomethyl)anisole
- NKARVHNAACNYGE-UHFFFAOYSA-N
- Phosphonic acid, [(4-methoxyphenyl)methyl]-, diethyl ester
- Phosphonic acid, P-[(4-methoxyphenyl)methyl]-, diethyl ester
- diethyl-(4-methoxybenzyl)phosphonate
- diethyl-(4-methoxybenzyl)-p
- diethyl-(4-methoxybenzyl)-phosphonat
- FT-0618929
- AS-70983
- CS-0108718
- ethoxy-ethylperoxy-[(4-methoxyphenyl)methyl]phosphane
- Phosphonic acid,p-[(4-methoxyphenyl)methyl]-,diethyl ester
- SCHEMBL914036
- diethyl-(4-methoxybenzyl)-phosphonate
- MFCD00015662
- 1145-93-3
- AKOS015852089
- DTXSID101249159
- NS00045916
- Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
- D4000
- J-003106
- diethyl [(4-methoxyphenyl)methyl]phosphonate
- diethyl (4-methoxybenzyl)-phosphonate
- 1-(diethoxyphosphorylmethyl)-4-methoxy-benzene
- [(4-Methoxyphenyl)methyl]phosphonic acid diethyl ester
- Diethyl 4-methoxybenzylphosphonate, >=98%
- A803203
- diethyl (4-methoxyphenyl)methylphosphonate
-
- MDL: MFCD00015662
- インチ: 1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3
- InChIKey: NKARVHNAACNYGE-UHFFFAOYSA-N
- ほほえんだ: P(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]
- BRN: 2125148
計算された属性
- せいみつぶんしりょう: 258.10200
- どういたいしつりょう: 258.102096
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 44.8
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.5 g/mL at 25 °C(lit.)
- ふってん: 151°C/0.1mmHg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.504(lit.)
- すいようせい: Not miscible in water.
- PSA: 54.57000
- LogP: 3.46130
- ようかいせい: 水に溶けない
Diethyl 4-methoxybenzylphosphonate セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
Diethyl 4-methoxybenzylphosphonate 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Diethyl 4-methoxybenzylphosphonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB170483-50 g |
Diethyl 4-methoxybenzylphosphonate, 98%; . |
1145-93-3 | 98% | 50g |
€245.00 | 2023-06-23 | |
Apollo Scientific | OR59905-10g |
Diethyl (4-methoxybenzyl)phosphonate |
1145-93-3 | 10g |
£92.00 | 2023-09-01 | ||
Ambeed | A555810-5g |
Diethyl 4-methoxybenzylphosphonate |
1145-93-3 | 97% | 5g |
$6.0 | 2025-02-21 | |
Apollo Scientific | OR59905-50g |
Diethyl (4-methoxybenzyl)phosphonate |
1145-93-3 | 50g |
£242.00 | 2023-09-01 | ||
abcr | AB170483-10 g |
Diethyl 4-methoxybenzylphosphonate, 98%; . |
1145-93-3 | 98% | 10g |
€88.80 | 2023-06-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DN167-1g |
Diethyl 4-methoxybenzylphosphonate |
1145-93-3 | 95.0%(GC) | 1g |
¥144.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155192-5G |
Diethyl 4-methoxybenzylphosphonate |
1145-93-3 | >95.0%(GC) | 5g |
¥55.90 | 2023-09-03 | |
Alichem | A019139653-500g |
Diethyl 4-methoxybenzylphosphonate |
1145-93-3 | 97% | 500g |
$962.47 | 2023-09-04 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4000-25G |
Diethyl (4-Methoxybenzyl)phosphonate |
1145-93-3 | >95.0%(GC) | 25g |
¥790.00 | 2024-04-18 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05226-50g |
Diethyl 4-methoxybenzylphosphonate, 98+% |
1145-93-3 | 98+% | 50g |
¥6901.00 | 2023-02-07 |
Diethyl 4-methoxybenzylphosphonate 関連文献
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1. Electronic and magnetic metal–metal interactions in dinuclear oxomolybdenum(V) complexes across bis-phenolate bridging ligands with different spacers between the phenolate termini: ligand-centred vs. metal-centred redox activitySimon R. Bayly,Elizabeth R. Humphrey,Helena de Chair,Cecilia G. Paredes,Zoe R. Bell,John C. Jeffery,Jon A. McCleverty,Michael D. Ward,Federico Totti,Dante Gatteschi,Stephane Courric,Barry R. Steele,Constantinos G. Screttas J. Chem. Soc. Dalton Trans. 2001 1401
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Chun Sakong,Hae Joong Kim,Se Hun Kim,Jin Woong Namgoong,Jong Ho Park,Jang-Hyun Ryu,Boeun Kim,Min Jae Ko,Jae Pil Kim New J. Chem. 2012 36 2025
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Viktorija Mimaite,Juozas Vidas Grazulevicius,Rasa Laurinaviciute,Dmytro Volyniuk,Vygintas Jankauskas,Gjergji Sini J. Mater. Chem. C 2015 3 11660
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Ikyon Kim,Jihyun Choi Org. Biomol. Chem. 2009 7 2788
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5. Specific inhibitors in vitamin biosynthesis. Part 9. Reactions of 7,7-dialkyl-7,8-dihydropteridines of use in the synthesis of potential inhibitors of tetrahydrofolate biosynthesisSaiba S. Al-Hassan,Robert Cameron,Sydney H. Nicholson,David H. Robinson,Colin J. Suckling,Hamish C. S. Wood J. Chem. Soc. Perkin Trans. 1 1985 2145
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Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470
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7. Synthesis of sterically hindered stilbenes of biological importanceBrian G. James,Gerald Pattenden,Linda Barlow J. Chem. Soc. Perkin Trans. 1 1976 1466
Diethyl 4-methoxybenzylphosphonateに関する追加情報
Introduction to Diethyl 4-methoxybenzylphosphonate (CAS No. 1145-93-3)
Diethyl 4-methoxybenzylphosphonate, with the chemical formula C11H15PO3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its Diethyl 4-methoxybenzylphosphonate moiety, which makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the phosphonate group and the 4-methoxybenzyl substituent imparts unique chemical properties that are highly relevant in modern drug discovery and development.
The compound is identified by its CAS number, CAS No. 1145-93-3, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise classification and retrieval of information related to the compound. Diethyl 4-methoxybenzylphosphonate has garnered attention due to its role in the synthesis of novel therapeutic agents, particularly in the realm of enzyme inhibition and modulation of biological pathways.
In recent years, there has been a growing interest in phosphonate derivatives due to their potential applications in medicine. Phosphonates are known for their ability to chelate metal ions and their stability under various reaction conditions, making them ideal candidates for medicinal chemistry applications. The Diethyl 4-methoxybenzylphosphonate structure, in particular, has been explored for its utility in developing compounds that target specific enzymatic pathways involved in diseases such as cancer, inflammation, and metabolic disorders.
One of the most compelling aspects of Diethyl 4-methoxybenzylphosphonate is its versatility as a building block in organic synthesis. The phosphonate group can be further functionalized to introduce additional pharmacophores or to modify the solubility and bioavailability of the final drug candidate. This flexibility has led to numerous studies investigating its use in the development of small molecule inhibitors and prodrugs.
Recent research has highlighted the potential of Diethyl 4-methoxybenzylphosphonate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The Diethyl 4-methoxybenzylphosphonate moiety has been shown to enhance binding affinity and selectivity towards certain kinase targets, making it a valuable component in drug design.
The compound's structural features also make it an attractive candidate for studying molecular interactions at the atomic level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand how Diethyl 4-methoxybenzylphosphonate interacts with biological targets. These studies provide insights into the compound's mechanism of action and help in optimizing its pharmacological properties.
In addition to its role in drug development, Diethyl 4-methoxybenzylphosphonate has found applications in materials science and agrochemicals. Its unique chemical properties make it suitable for use as a ligand in catalytic processes and as a precursor for synthesizing specialty chemicals. The CAS No. 1145-93-3 ensures that researchers can reliably source and handle this compound for their experiments.
The synthesis of Diethyl 4-methoxybenzylphosphonate typically involves multi-step organic reactions, often starting from readily available precursors such as 4-methoxybenzoic acid or its derivatives. The introduction of the phosphonate group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in industrial applications.
One area where Diethyl 4-methoxybenzylphosphonate has shown promise is in the development of antiviral agents. Viruses often rely on host enzymes for replication, making these enzymes attractive targets for antiviral drugs. By designing molecules that inhibit viral enzymes, researchers can disrupt viral replication cycles effectively. The Diethyl 4-methoxybenzylphosphonate structure has been incorporated into several antiviral candidates that are currently under investigation.
The future prospects of Diethyl 4-methoxybenzylphosphonate are bright, with ongoing research exploring new applications and improving synthetic techniques. As our understanding of biological systems continues to grow, so does the demand for specialized compounds like this one. The ability to fine-tune its structure for specific applications makes it a cornerstone in modern chemical research.
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